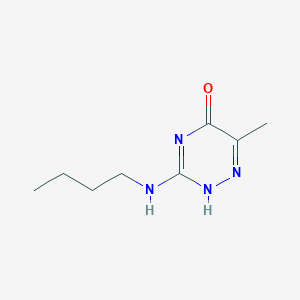
3-(butylamino)-6-methyl-2H-1,2,4-triazin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(butylamino)-6-methyl-2H-1,2,4-triazin-5-one is a heterocyclic compound that belongs to the triazine family Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(butylamino)-6-methyl-2H-1,2,4-triazin-5-one typically involves the reaction of butylamine with 6-methyl-1,2,4-triazin-5-one under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to enhance the reaction rate. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to ensure consistent quality and high efficiency. The use of advanced technologies, such as flow microreactors, can further enhance the sustainability and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(butylamino)-6-methyl-2H-1,2,4-triazin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
3-(butylamino)-6-methyl-2H-1,2,4-triazin-5-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: The compound is used in the development of advanced materials and as a precursor for various industrial chemicals
Mechanism of Action
The mechanism of action of 3-(butylamino)-6-methyl-2H-1,2,4-triazin-5-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 3-(butylamino)-4-phenoxy-5-sulfamoylbenzoic acid
- 3-(aminosulfonyl)-5-(butylamino)-4-phenoxybenzoic acid
Uniqueness
3-(butylamino)-6-methyl-2H-1,2,4-triazin-5-one is unique due to its specific structural features and chemical properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various applications .
Properties
CAS No. |
879856-13-0 |
|---|---|
Molecular Formula |
C8H14N4O |
Molecular Weight |
182.22g/mol |
IUPAC Name |
3-(butylamino)-6-methyl-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C8H14N4O/c1-3-4-5-9-8-10-7(13)6(2)11-12-8/h3-5H2,1-2H3,(H2,9,10,12,13) |
InChI Key |
HDIYUTCTIYWUIA-UHFFFAOYSA-N |
SMILES |
CCCCNC1=NN=C(C(=O)N1)C |
Isomeric SMILES |
CCCCNC1=NC(=O)C(=NN1)C |
Canonical SMILES |
CCCCNC1=NC(=O)C(=NN1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


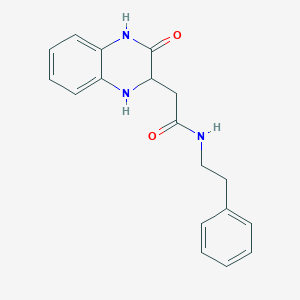
![1-(3-methoxy-4-phenylmethoxyphenyl)-2-pyridin-2-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B363305.png)
![Morpholine, 4-[(4-bromo-3-methoxyphenyl)sulfonyl]-](/img/structure/B363307.png)
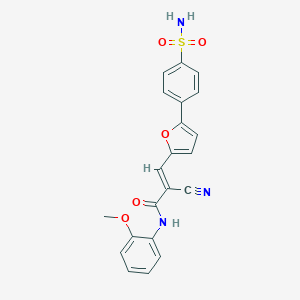
![1-(4-Ethoxyphenyl)-2-(2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B363323.png)
![7-Bromo-1-(2-fluorophenyl)-2-(2-methoxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B363325.png)
![2-Benzyl-7-fluoro-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B363331.png)
![7-Fluoro-1-(4-fluorophenyl)-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B363335.png)

![2-{[(4-Fluorophenyl)carbamoyl]methoxy}benzoic acid](/img/structure/B363348.png)
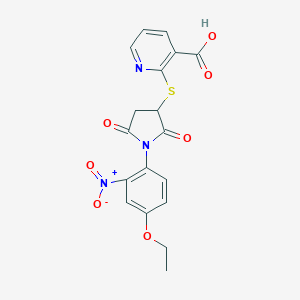
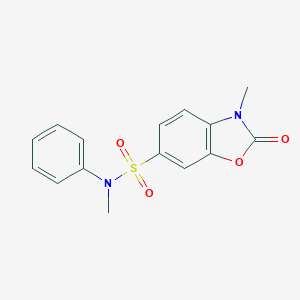
![1-(4-Hydroxy-3-methoxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B363359.png)
![ethyl 2-ethyl-3-oxo-5,7-diphenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B363361.png)
